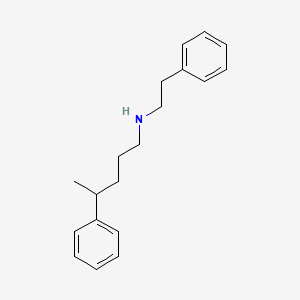![molecular formula C21H28O3 B15130439 [2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate CAS No. 56586-14-2](/img/structure/B15130439.png)
[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrethrin 1 is one of the two primary pyrethrins, which are natural organic compounds known for their potent insecticidal properties. It is an ester of (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone . Pyrethrins are derived from the flowers of Chrysanthemum cinerariifolium and have been used for centuries as natural insecticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrethrin 1 involves the esterification of (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone . The preparation of chrysanthemic acid starts with commercially available (+)-3α, 4α-epoxycarane, which undergoes a series of reactions including lactone formation and ring opening using a Grignard reagent . The preparation of (S)-pyrethrolone involves a two-step synthesis starting from (S)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one, which is commercially available .
Industrial Production Methods: Industrial production of Pyrethrin 1 typically involves the extraction of pyrethrins from the flowers of Chrysanthemum cinerariifolium. The extraction process includes drying the flowers, grinding them into a powder, and using solvents to extract the pyrethrins .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrethrin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Pyrethrin 1 has a wide range of applications in scientific research:
Mécanisme D'action
Pyrethrin 1 exerts its insecticidal effects by targeting the nervous systems of insects. It alters the function of sodium channels in nerve cells, leading to repetitive firing and eventual paralysis . This action is swift and effective, but it is also transient, as pyrethrins are quickly broken down in the environment .
Comparaison Avec Des Composés Similaires
Pyrethrin 2: Another primary pyrethrin with similar insecticidal properties.
Cinerin 1 and 2: Compounds with similar structures but slightly different insecticidal activities.
Jasmolin 1 and 2: Similar to pyrethrins but with variations in their chemical structures.
Uniqueness: Pyrethrin 1 is unique due to its high efficacy against a broad spectrum of pests and its relatively low toxicity to humans and animals . Its rapid breakdown in the environment also makes it a more environmentally friendly option compared to synthetic insecticides .
Propriétés
Numéro CAS |
56586-14-2 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8+ |
Clé InChI |
ROVGZAWFACYCSP-CMDGGOBGSA-N |
SMILES isomérique |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)C/C=C/C=C |
SMILES canonique |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)

![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)




![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)

![4-amino-3-(3-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B15130411.png)



![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B15130451.png)
